molecular formula C16H15N5O B2434140 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone CAS No. 2034490-82-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

Cat. No.: B2434140
CAS No.: 2034490-82-7
M. Wt: 293.33
InChI Key: ZTCQPNFVSIGIDD-UHFFFAOYSA-N
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Description

The compound contains a 1H-1,2,3-triazole ring and a pyrrole ring, which are both five-membered heterocycles . The triazole ring contains two nitrogen atoms and three carbon atoms, while the pyrrole ring contains one nitrogen atom and four carbon atoms . These rings are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyrrole rings. The exact structure would depend on the specific arrangement and substitution of these rings .


Chemical Reactions Analysis

Triazole and pyrrole rings can participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and pyrroles can undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyrrole rings. For example, these rings can contribute to the compound’s polarity, solubility, and stability .

Scientific Research Applications

Antibacterial Activity

A study conducted by Genin et al. (2000) explored substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, demonstrating the preparation of compounds with expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. The research highlighted the importance of azole moieties, including pyrrole and triazole, in enhancing antibacterial efficacy (Genin et al., 2000).

Catalytic Applications

Ozcubukcu et al. (2009) reported on a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions. This study underscores the utility of triazole-based compounds in facilitating efficient chemical reactions under mild conditions (Ozcubukcu et al., 2009).

Drug Discovery and Development

Research by Pandya et al. (2019) involved the synthesis and characterization of dihydropyrrolone conjugates for their drug-likeness, microbial investigation, and potential application in drug development. This study emphasizes the role of heterocyclic compounds in the design of new pharmaceuticals with desirable pharmacokinetic properties (Pandya et al., 2019).

Material Science

Zhao et al. (2013) synthesized a series of 1,2,3-(NH)-triazolylferrocene derivatives, investigating their electrochemistry and liquid crystal properties. The study contributes to the understanding of how triazole-based compounds can be used to develop materials with specific electronic and structural characteristics (Zhao et al., 2013).

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that 1,2,3-triazole derivatives show numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Pharmacokinetics

Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Result of Action

It’s known that 1,2,3-triazole derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Action Environment

It’s known that the stability and efficacy of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCQPNFVSIGIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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